REACTION_CXSMILES
|
[Cl:1][CH2:2][CH:3]=O.[NH2:5][C:6]1[CH:7]=[N:8][C:9](Cl)=[CH:10]C=1.[CH2:13](O)C>>[Cl:1][C:2]1[CH:3]=[CH:10][C:9]2[N:5]([CH:6]=[CH:7][N:8]=2)[CH:13]=1
|
Name
|
|
Quantity
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37 mL
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Type
|
reactant
|
Smiles
|
ClCC=O
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Name
|
|
Quantity
|
34 g
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Type
|
reactant
|
Smiles
|
NC=1C=NC(=CC1)Cl
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Name
|
|
Quantity
|
700 mL
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Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is refluxed for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
The solvent is removed in vacuo
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Type
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DISSOLUTION
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Details
|
the crude product is dissolved in water (400 ml)
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Type
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ADDITION
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Details
|
The aqueous solution is treated with sodium bicarbonate to pH=8
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Type
|
EXTRACTION
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Details
|
extracted with dcm (3×250 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer is dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(C1)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |